molecular formula C18H22N2O4 B2365165 (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1258830-81-7

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B2365165
CAS RN: 1258830-81-7
M. Wt: 330.384
InChI Key: CTAQSQAXLBRCMQ-UHFFFAOYSA-N
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Description

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide, also known as CTMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Applications

A study focused on the synthesis and molecular docking of new heterocycles with a trimethoxyphenyl scaffold, aiming to develop analogues of Combretastatin. These compounds, including variations related to the mentioned enamide, showed promising results against several cancer cell lines, such as HePG-2, HCT-116, MCF-7, and PC3. Compounds exhibited significant cytotoxic effects, with particular effectiveness noted in MCF-7 and PC3 cancer cell lines, highlighting their potential as anticancer agents (Ali et al., 2017).

Enaminone Chemistry for Therapeutic Applications

Enaminones, which are closely related to the enamide structure , have been recognized for their therapeutic applications, including anticonvulsant activities. Research has expanded their potential, uncovering new derivatives with anticonvulsant properties and mechanisms of brain transport, offering insights into further synthetic directions for therapeutic compounds (Eddington et al., 2000).

Novel Synthesis Methods

The compound's structural motif is relevant in the synthesis of novel chemical entities. For instance, the synthesis of novel dihydropyrimidinone derivatives using enaminone precursors demonstrated significant anticancer activity. This approach underlines the importance of such compounds in medicinal chemistry for the development of new therapeutic agents with potential anticancer properties (Bhat et al., 2022).

properties

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-20(18(12-19)8-5-9-18)17(21)7-6-13-10-15(23-3)16(24-4)11-14(13)22-2/h6-7,10-11H,5,8-9H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQSQAXLBRCMQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide

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